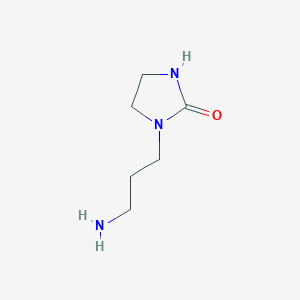

1-(3-Aminopropyl)imidazolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13N3O |

|---|---|

Molecular Weight |

143.19 g/mol |

IUPAC Name |

1-(3-aminopropyl)imidazolidin-2-one |

InChI |

InChI=1S/C6H13N3O/c7-2-1-4-9-5-3-8-6(9)10/h1-5,7H2,(H,8,10) |

InChI Key |

TZNAROISIPROOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)N1)CCCN |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 1-(3-Aminopropyl)imidazolidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-(3-Aminopropyl)imidazolidin-2-one, a valuable heterocyclic compound. The primary synthetic route is analogous to the industrial preparation of 1-(2-aminoethyl)imidazolidin-2-one, involving the reaction of a suitable diamine with a carbonyl source. This document provides a comprehensive overview of the most plausible synthetic pathway, including a detailed experimental protocol, reaction parameters, and relevant characterization data.

Overview of Synthetic Strategies

The synthesis of the imidazolidin-2-one core is a well-established area of organic chemistry. The most common and direct method involves the cyclization of a 1,2-diamine with a carbonylating agent. For the synthesis of this compound, the key starting material is N-(3-aminopropyl)ethane-1,2-diamine.

Several general methods for the formation of the imidazolidin-2-one ring have been reported, including:

-

Reaction of 1,2-diamines with urea: This is a common and cost-effective method, particularly in industrial settings. The reaction typically proceeds at elevated temperatures, leading to the formation of the cyclic urea and ammonia as a byproduct. A patent for the synthesis of the closely related 1-(2-aminoethyl)imidazolidin-2-one from diethylenetriamine and urea provides a strong basis for this approach[1].

-

Intramolecular cyclization of N-substituted ureas: Pre-formed urea derivatives can undergo intramolecular cyclization to yield imidazolidin-2-ones. This method offers good control over the substitution pattern of the final product[2].

-

Palladium-catalyzed carboamination: This modern synthetic method allows for the construction of the imidazolidin-2-one ring from N-allylureas and aryl or alkenyl bromides[1].

This guide will focus on the most direct and analogous method for the preparation of this compound, which is the reaction of N-(3-aminopropyl)ethane-1,2-diamine with urea.

Proposed Synthetic Pathway

The proposed synthesis of this compound involves a one-step cyclocondensation reaction between N-(3-aminopropyl)ethane-1,2-diamine and urea.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

This section provides a detailed, plausible experimental protocol for the synthesis of this compound based on analogous procedures for similar compounds[1].

3.1. Materials and Equipment

-

N-(3-aminopropyl)ethane-1,2-diamine (commercially available)

-

Urea

-

Round-bottom flask equipped with a reflux condenser and a mechanical stirrer

-

Heating mantle

-

Vacuum distillation apparatus

3.2. Reaction Procedure

-

In a round-bottom flask, combine N-(3-aminopropyl)ethane-1,2-diamine and urea. A molar ratio of approximately 1:1 to 1.2:1 (diamine to urea) is recommended based on analogous reactions.

-

Heat the reaction mixture with stirring. The reaction temperature is typically in the range of 100°C to 250°C. The reaction progress can be monitored by the evolution of ammonia gas.

-

Maintain the reaction at the elevated temperature for a period of 2 to 8 hours, or until the evolution of ammonia ceases.

-

After the reaction is complete, cool the mixture to room temperature.

3.3. Purification

-

The crude product can be purified by vacuum distillation to remove any unreacted starting materials and byproducts.

-

The fraction containing this compound is collected. The exact boiling point under vacuum would need to be determined experimentally.

Quantitative Data

The following table summarizes the key quantitative parameters for the proposed synthesis, with estimated values based on analogous reactions.

| Parameter | Value/Range | Reference/Comment |

| Reactants | ||

| N-(3-aminopropyl)ethane-1,2-diamine | 1.0 - 1.2 equivalents | Starting material |

| Urea | 1.0 equivalent | Carbonyl source |

| Reaction Conditions | ||

| Temperature | 100 - 250 °C | Analogous to industrial processes[1] |

| Reaction Time | 2 - 8 hours | Dependent on temperature and scale |

| Pressure | Atmospheric | |

| Product | ||

| Yield | >90% (expected) | Based on analogous reactions[1] |

Logical Workflow of the Synthesis

The following diagram illustrates the logical workflow of the synthesis and purification process.

Caption: Logical workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound can be efficiently achieved through the direct reaction of N-(3-aminopropyl)ethane-1,2-diamine with urea. This method, analogous to established industrial processes for similar compounds, offers a straightforward and high-yielding route to the target molecule. The provided technical guide outlines a robust and plausible experimental protocol that can be adapted and optimized by researchers in the field of drug development and organic synthesis. Further experimental work would be required to determine the precise optimal reaction conditions and purification parameters.

References

- 1. US8513435B2 - Method for preparing aminoethyl imidazolidinone or the thiocarbonyl thereof - Google Patents [patents.google.com]

- 2. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

"1-(3-Aminopropyl)imidazolidin-2-one chemical properties"

An In-Depth Technical Guide on the Chemical Properties of 1-(3-Aminopropyl)imidazolidin-2-one

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical document provides a comprehensive overview of the known chemical properties of this compound. Due to the limited availability of specific experimental data for this compound in public literature, this guide also includes data for structurally related compounds—the parent heterocycle Imidazolidin-2-one and the analogous 1-(3-Aminopropyl)imidazole—to provide valuable context for researchers. Furthermore, this guide details standardized experimental protocols for the full spectroscopic and physical characterization of such compounds and illustrates common synthetic and analytical workflows.

Compound Identification

This compound is a heterocyclic organic compound featuring a five-membered imidazolidin-2-one ring substituted at one of the nitrogen atoms with an aminopropyl chain. This structure combines the chemical features of a cyclic urea and a primary amine, suggesting potential applications as a building block in medicinal chemistry and materials science.

Table 1: Core Compound Identification

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Number | 334971-94-7 | [1] |

| Molecular Formula | C₆H₁₃N₃O | [1] |

| Molecular Weight | 143.19 g/mol |

| Canonical SMILES | C1CN(C(=O)N1)CCCN | |

Physicochemical Properties

Specific, experimentally determined physicochemical data for this compound is scarce. The following tables summarize available data for this compound and provide context by including properties of the parent Imidazolidin-2-one and the related compound 1-(3-Aminopropyl)imidazole.

Table 2: Physical Properties

| Property | This compound | Imidazolidin-2-one | 1-(3-Aminopropyl)imidazole |

|---|---|---|---|

| Appearance | Not Specified | White to light yellow crystalline solid[2] | Light yellow liquid[3] or clear colorless liquid[4] |

| Melting Point | Not Specified | 131-134 °C | -68 °C[3] |

| Boiling Point | Not Specified | 260 °C (decomposes) | 296 °C[3] |

| Density | Not Specified | Not Specified | 1.049 - 1.062 g/mL at 25 °C[3][5] |

| Flash Point | Not Specified | 154.4 °F / 68 °C[6] | 154 °C[5] |

| Refractive Index | Not Specified | Not Specified | n20/D 1.519[5] |

Table 3: Solubility and Partition Coefficients

| Property | This compound | Imidazolidin-2-one | 1-(3-Aminopropyl)imidazole |

|---|---|---|---|

| Water Solubility | Not Specified | Soluble in water[2] | Fully miscible[3] |

| pKa | Not Specified | Not Specified | 9.08 ± 0.10 (Predicted)[4][7] |

| LogP | Not Specified | Not Specified | -0.57 at 23 °C[4][7] |

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, MS) for this compound are not available in the cited literature. The expected spectral features would include:

-

¹H NMR: Signals corresponding to the methylene protons on the imidazolidinone ring, the propyl chain, and the terminal amine, as well as an NH proton signal from the ring.

-

¹³C NMR: Resonances for the carbonyl carbon (C=O), and the distinct methylene carbons of the ring and the propyl chain.

-

FTIR: Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (urea), and C-N stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight (143.19 g/mol ) and fragmentation patterns related to the loss of the aminopropyl side chain.

Experimental Protocols for Characterization

The following are detailed, standard methodologies for determining the key chemical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a crucial indicator of purity.[8][9]

-

Sample Preparation: A small amount of the dry, crystalline compound is finely powdered.[10] The powder is packed into a capillary tube (sealed at one end) to a height of 1-2 mm.[11][12]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[10][11] This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated Mel-Temp device.[8][10]

-

Measurement: The sample is heated slowly and uniformly, at a rate of approximately 1-2 °C per minute, especially near the expected melting point.[10]

-

Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T1-T2.[9][12] A sharp melting range (0.5-1.0 °C) typically indicates a pure compound.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.[13]

-

Sample Preparation: For ¹H NMR, 5-25 mg of the sample is accurately weighed and dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean vial.[13][14] For ¹³C NMR, a higher concentration (50-100 mg) may be required.[14]

-

Transfer to NMR Tube: The homogeneous solution is carefully transferred into a high-quality 5 mm NMR tube using a pipette, ensuring no solid particles are present.[13][14] The liquid height should be between 4.0 and 5.0 cm.[13]

-

Acquisition: The NMR tube is placed in the spectrometer. The experiment involves locking onto the deuterium signal of the solvent and shimming the magnetic field to ensure homogeneity. A radiofrequency pulse is applied, and the resulting Free Induction Decay (FID) is detected.[15]

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The resulting spectrum displays chemical shifts, signal integrations, and coupling patterns that are used for structural elucidation.[15][16]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[17]

-

Background Spectrum: A background spectrum is collected first without the sample to account for atmospheric CO₂ and H₂O, as well as absorption from the instrument itself.[18][19]

-

Sample Preparation (ATR): For Attenuated Total Reflectance (ATR-FTIR), a small amount of the solid sample is placed directly onto the ATR crystal (commonly diamond or zinc selenide) and firm pressure is applied using a clamp to ensure good contact.[18][20]

-

Sample Measurement: The infrared beam is passed through the sample. The instrument measures the frequencies at which the sample absorbs radiation.[18] Multiple scans (e.g., 4 to 64) are typically averaged to improve the signal-to-noise ratio.[20][21]

-

Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Specific peaks in the spectrum correspond to the vibrational frequencies of functional groups within the molecule.[17]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions to determine the molecular weight and formula of a compound.[22]

-

Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized in a high vacuum.[23] The gaseous molecules are then ionized, commonly using an Electron Impact (EI) source, which bombards them with high-energy electrons to form a radical cation known as the molecular ion.[23][24]

-

Ion Separation: The newly formed ions are accelerated by an electric field and then deflected by a magnetic field in the mass analyzer.[24][25] The degree of deflection depends on the mass-to-charge ratio (m/z) of each ion; lighter ions are deflected more than heavier ones.[25]

-

Detection: An ion detector measures the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion fragment.[25]

-

Data Analysis: The peak with the highest m/z value typically represents the molecular ion (M⁺), which provides the molecular weight of the compound. Other peaks in the spectrum correspond to fragment ions, which can help in determining the compound's structure.[23]

Synthetic Pathways and Analytical Workflows

While a specific, documented synthesis for this compound was not found, the imidazolidin-2-one core is a common structural motif. General synthetic strategies often involve the cyclization of 1,2-diamines with a carbonyl source.[26][27]

Caption: Generalized synthesis of the imidazolidin-2-one core.

The comprehensive characterization of a compound like this compound follows a logical workflow to confirm its identity, purity, and structure.

Caption: Logical workflow for the analysis of an organic compound.

Safety and Handling

For related compounds like 1-(3-Aminopropyl)imidazole, safety data indicates it is corrosive and can cause severe skin burns and eye damage.[28] It is also harmful if swallowed.[28] Standard safe handling procedures for such chemicals should be followed:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[29]

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[28]

References

- 1. This compound | CAS 334971-94-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 2-IMIDAZOLIDINONE (1,3-ETHYLENEUREA) - Ataman Kimya [atamanchemicals.com]

- 3. 1-(3-Aminopropyl)imidazole CAS 5036-48-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. N-(3-Aminopropyl)-imidazole CAS#: 5036-48-6 [m.chemicalbook.com]

- 5. 1-(3-アミノプロピル)イミダゾール ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. N-(3-Aminopropyl)-imidazole manufacturers and suppliers in india [chemicalbook.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. pennwest.edu [pennwest.edu]

- 10. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. byjus.com [byjus.com]

- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 19. mse.washington.edu [mse.washington.edu]

- 20. Fourier transform infrared spectroscopy [bio-protocol.org]

- 21. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 22. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 26. Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. fishersci.com [fishersci.com]

- 29. chemicalbook.com [chemicalbook.com]

In-depth Technical Guide: 1-(3-Aminopropyl)imidazolidin-2-one

CAS Number: 334971-94-7

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(3-Aminopropyl)imidazolidin-2-one is a heterocyclic organic compound featuring a core imidazolidin-2-one structure substituted with a terminal aminopropyl group. While this specific molecule is commercially available as a chemical building block, detailed public scientific literature, including comprehensive experimental protocols and in-depth biological studies, is notably scarce. This guide, therefore, provides a broader technical overview based on the well-established chemistry and biological significance of the imidazolidin-2-one scaffold. The content herein synthesizes general methodologies for the synthesis of related compounds and discusses the known biological activities of imidazolidinone derivatives, offering a foundational understanding for researchers exploring this chemical space.

Chemical and Physical Properties

Detailed experimental data for this compound is not extensively reported in peer-reviewed literature. The fundamental properties are derived from its chemical structure and information available from chemical suppliers.

| Property | Value | Source |

| CAS Number | 334971-94-7 | [1] |

| Molecular Formula | C₆H₁₃N₃O | [1] |

| Molecular Weight | 143.19 g/mol | Calculated |

| Appearance | Not specified (likely an oil or low-melting solid) | Inferred |

| Solubility | Expected to be soluble in water and polar organic solvents | Inferred |

Synthesis of the Imidazolidin-2-one Core

The synthesis of the imidazolidin-2-one scaffold is a well-documented area of organic chemistry. Several synthetic routes are available, with the choice of method often depending on the desired substitution pattern and the availability of starting materials. While a specific protocol for this compound is not publicly available, the following represents a general and widely applicable synthetic strategy for N-substituted imidazolidin-2-ones.

General Experimental Protocol: Cyclization of a Diamine with a Carbonyl Source

This method involves the reaction of a 1,2-diamine with a suitable carbonylating agent. For the synthesis of an N-alkylated imidazolidin-2-one, a common precursor would be an N-substituted ethylenediamine.

Materials:

-

N-(3-Aminopropyl)ethane-1,2-diamine (or a protected precursor)

-

Carbonyl diimidazole (CDI), phosgene, or a phosgene equivalent (e.g., triphosgene)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Inert gas atmosphere (e.g., Nitrogen or Argon)

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for organic synthesis

Procedure:

-

To a solution of the N-substituted ethylenediamine in the chosen anhydrous solvent under an inert atmosphere, the carbonylating agent is added portion-wise at a controlled temperature (often 0 °C to room temperature).

-

The reaction mixture is then stirred, and the temperature may be elevated to drive the cyclization to completion. The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction is quenched, and the crude product is isolated.

-

Purification is typically achieved through column chromatography on silica gel, followed by characterization using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

The following diagram illustrates a generalized workflow for the synthesis and purification of an imidazolidin-2-one derivative.

Biological Activities of Imidazolidinone Derivatives

The imidazolidin-2-one scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and FDA-approved drugs. Derivatives have shown a wide range of pharmacological activities, with a significant focus in recent research on their potential as anticancer agents.

Anticancer Activity

Numerous studies have reported the synthesis of novel imidazolidinone derivatives and their evaluation as potential anticancer agents. The proposed mechanisms of action are varied and often depend on the specific substitutions on the imidazolidinone ring.

One prominent area of investigation is the role of imidazolidinone derivatives as inhibitors of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

The following diagram illustrates the simplified PI3K/Akt/mTOR signaling pathway, a common target for imidazolidinone-based anticancer drug discovery.

Future Research Directions

Given the limited specific data on this compound, several avenues for future research are apparent:

-

Detailed Synthesis and Characterization: A full experimental report on the synthesis of this compound, including optimized reaction conditions and comprehensive spectroscopic data (¹H NMR, ¹³C NMR, 2D NMR, IR, high-resolution MS), would be of significant value to the scientific community.

-

Exploration of Biological Activity: Screening of this compound against various biological targets, particularly cancer cell lines and key enzymes in signaling pathways, could uncover novel therapeutic applications.

-

Derivative Synthesis: The primary amine of the aminopropyl group serves as a versatile handle for further chemical modification, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.

The following diagram outlines a logical workflow for future research on this compound.

Conclusion

This compound represents an under-explored molecule within the broader, and biologically significant, class of imidazolidin-2-ones. While specific experimental data remains elusive in the public domain, the foundational knowledge of imidazolidinone chemistry and pharmacology provides a strong basis for future investigation. This guide serves as a starting point for researchers interested in exploring the potential of this and related compounds in drug discovery and development, highlighting the established synthetic routes and the promising biological activities associated with the core scaffold. Further dedicated research is necessary to fully elucidate the specific properties and potential applications of this compound.

References

An Overview of the Imidazolidin-2-one Scaffold and its Biological Significance

A comprehensive search for the mechanism of action, specific signaling pathways, and quantitative biological data for 1-(3-Aminopropyl)imidazolidin-2-one did not yield specific results for this particular molecule. The available scientific literature focuses on the broader class of imidazolidin-2-one derivatives, highlighting their diverse and significant roles in medicinal chemistry. This guide, therefore, provides an in-depth overview of the known biological activities and mechanisms associated with the imidazolidin-2-one scaffold, which may inform future research into specific derivatives such as this compound.

The imidazolidin-2-one core is a versatile heterocyclic structure found in a variety of biologically active compounds and FDA-approved drugs.[1][2][3] Its derivatives have been explored for a wide range of therapeutic applications, demonstrating activities as antiviral, antimicrobial, anticancer, and receptor-modulating agents.

General Biological Activities of Imidazolidin-2-one Derivatives

The imidazolidin-2-one scaffold serves as a key pharmacophore in numerous compounds with diverse biological activities. These activities are often attributed to the specific substitutions on the imidazolidin-2-one ring, which influence the molecule's affinity and interaction with biological targets.

Antiviral and Antimicrobial Activity: Imidazolidin-2-one derivatives have shown potent antiviral activity against a range of viruses, including HIV, dengue, hepatitis C, and enteroviruses.[1] For instance, certain derivatives have been developed as CCR5 receptor antagonists, which can block HIV entry into host cells.[1] Additionally, some bis-cyclic imidazolidin-4-ones have demonstrated efficacy against multidrug-resistant bacteria, and other derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as yeasts and molds.[1]

Anticancer Activity: The anticancer potential of imidazolidinone derivatives is an active area of research. Studies have reported anti-liver and breast cancer activity, as well as cytotoxic effects against HepG2 cells for certain 2-thioxo-4-imidazolidinone compounds.[1] The general class of imidazolidinones has been reviewed for its potential as anticancer agents, focusing on their synthesis and structure-activity relationships.[1]

Receptor Modulation: Derivatives of the related compound imidazoline have been shown to bind to α1- and α2-adrenergic receptors, as well as imidazoline I1 and I2 receptors.[4] For example, 2-naphthaldehyde N-(imidazolidin-2-ylidene)hydrazone exhibits significant affinity for both α2-adrenergic and imidazoline I1 receptors.[4] This suggests that imidazolidin-2-one derivatives could also be designed to target specific receptor systems.

Synthesis of Imidazolidin-2-one Derivatives

The synthesis of imidazolidin-2-ones is well-documented, with numerous methods developed for their construction. A common approach involves the cyclization of 1,2-diamines with phosgene or phosgene equivalents like carbonyldiimidazole (CDI).[1][5] Other innovative methods include palladium-catalyzed carboamination of N-allylureas and cycloaddition reactions.[5][6] These synthetic strategies allow for the creation of a diverse library of substituted imidazolidin-2-ones for biological screening.

Potential Mechanisms of Action and Signaling Pathways

While no specific mechanism of action is documented for this compound, the broader class of biologically active small molecules often exerts its effects by modulating key signaling pathways involved in cell proliferation, survival, and differentiation. Based on the activities of other imidazolidinone derivatives, potential (but speculative) mechanisms could involve the modulation of pathways such as:

-

Receptor Tyrosine Kinase (RTK) Pathways: Many anticancer drugs target RTKs like EGFR, which are crucial for cell growth and proliferation.

-

PI3K/AKT/mTOR Pathway: This is a central pathway in regulating cell survival, growth, and metabolism, and its dysregulation is common in cancer.[7][8]

-

MAPK/ERK Pathway: This pathway is involved in transmitting signals from the cell surface to the nucleus to control gene expression and cell division.[7]

-

JAK/STAT Pathway: This pathway is critical for cytokine signaling and is often implicated in inflammatory diseases and cancers.[8][9]

To determine the actual mechanism of action for this compound, a series of experiments would be required. The following section outlines a hypothetical experimental workflow.

Hypothetical Experimental Workflow for Elucidating the Mechanism of Action

Given the lack of specific data, the following represents a potential experimental workflow to investigate the mechanism of action of this compound.

Caption: A hypothetical workflow for determining the mechanism of action of a novel compound.

Detailed Methodologies for Key Experiments

1. Cell Viability and Proliferation Assays:

-

Protocol: Cancer cell lines (e.g., from NCI-60 panel) would be seeded in 96-well plates and treated with varying concentrations of this compound. After a set incubation period (e.g., 72 hours), cell viability would be assessed using assays like MTT or CellTiter-Glo. Proliferation could be measured using BrdU incorporation or Ki-67 staining.

-

Data Presentation: The results would be presented as dose-response curves to determine the IC50 (half-maximal inhibitory concentration) for each cell line.

2. Target Identification using Affinity Chromatography:

-

Protocol: this compound would be immobilized on a solid support (e.g., sepharose beads). A lysate from responsive cells would be passed over the column. Proteins that bind to the compound would be eluted and identified using mass spectrometry.

3. Western Blot Analysis for Signaling Pathway Modulation:

-

Protocol: Cells would be treated with the compound for various time points. Cell lysates would be collected, and proteins separated by SDS-PAGE. Specific antibodies would be used to probe for the phosphorylation status and total levels of key proteins in relevant signaling pathways (e.g., p-AKT, AKT, p-ERK, ERK).

Due to the absence of specific experimental data for this compound in the current literature, quantitative data tables cannot be provided. The information presented here is based on the broader family of imidazolidin-2-one compounds and serves as a foundational guide for future research into this specific molecule.

References

- 1. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Imidazolidinone synthesis [organic-chemistry.org]

- 7. Simultaneous activation of multiple signal transduction pathways confers poor prognosis in acute myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell signaling pathways as molecular targets to eliminate AML stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pathways of Intracellular Signal Transduction - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 1-(3-Aminopropyl)imidazolidin-2-one: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(3-Aminopropyl)imidazolidin-2-one, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide also outlines the experimental protocols for acquiring this data and presents a logical workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. Below are the predicted ¹H and ¹³C NMR data for this compound.

1.1. ¹H NMR Data

The proton NMR spectrum provides information about the number of different types of protons and their neighboring protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 4.80 | br s | 1H | NH (ring) |

| ~ 3.25 | t | 2H | CH₂ -N (ring) |

| ~ 3.20 | t | 2H | N-CH₂ -CH₂ |

| ~ 3.15 | t | 2H | CH₂ -N (ring) |

| ~ 2.70 | t | 2H | CH₂ -NH₂ |

| ~ 1.70 | quint | 2H | CH₂-CH₂ -CH₂ |

| ~ 1.30 | br s | 2H | NH₂ |

1.2. ¹³C NMR Data

The carbon-13 NMR spectrum gives insight into the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~ 165.0 | C =O |

| ~ 49.0 | C H₂-N (ring) |

| ~ 41.0 | N-C H₂-CH₂ |

| ~ 40.0 | C H₂-NH₂ |

| ~ 38.0 | C H₂-N (ring) |

| ~ 31.0 | CH₂-C H₂-CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum shows absorption bands corresponding to the vibrational frequencies of the bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Strong, Broad | N-H stretch (amine and amide) |

| 2940 - 2850 | Medium | C-H stretch (aliphatic) |

| ~ 1680 | Strong | C=O stretch (urea) |

| ~ 1560 | Medium | N-H bend (amine) |

| ~ 1470 | Medium | C-H bend (scissoring) |

| ~ 1250 | Medium | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

| m/z | Interpretation |

| 143.11 | [M]⁺ (Molecular Ion) |

| 126 | [M - NH₃]⁺ |

| 100 | [M - C₂H₅N]⁺ |

| 86 | [M - C₃H₇N₂]⁺ |

| 57 | [C₃H₇N]⁺ |

| 44 | [C₂H₆N]⁺ |

Experimental Protocols

4.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse width, acquisition time, and relaxation delay.

-

-

Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

4.2. IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[1] Press the mixture into a thin, transparent pellet using a hydraulic press.[1]

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[1]

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.

-

Place the sample in the FTIR spectrometer and record the sample spectrum.[2] The instrument software will automatically subtract the background spectrum.

-

Spectra are typically acquired in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[2]

-

4.3. Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[3] Further dilute an aliquot of this solution to a final concentration of about 10-100 µg/mL.[3]

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

A Technical Guide to the Solubility and Stability of 1-(3-Aminopropyl)imidazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available literature and databases lack specific quantitative solubility and stability data for 1-(3-Aminopropyl)imidazolidin-2-one. This guide provides a framework of recommended experimental protocols and data presentation formats based on general principles for analogous chemical structures, such as amines and heterocyclic compounds, to enable researchers to generate this critical data.

Introduction

This compound is a heterocyclic compound featuring a substituted imidazolidin-2-one ring. The presence of a primary amine and a cyclic urea (imidazolidinone) moiety suggests a distinct physicochemical profile that is crucial for its application in drug development and other scientific research. The primary amine group is expected to confer basicity and influence its solubility in acidic media, while the polar urea component may contribute to its aqueous solubility. Understanding the solubility and stability of this molecule is a prerequisite for formulation development, pharmacokinetic studies, and ensuring its quality and efficacy over time.

This technical guide outlines standardized methodologies for determining the key solubility and stability characteristics of this compound.

Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption and bioavailability. The presence of the aminopropyl side chain and the polar imidazolidin-2-one ring suggests that this compound is likely soluble in aqueous and polar organic solvents. Because amines are basic, they can react with acids to form more soluble amine salts[1]. The following sections detail the protocols to quantitatively determine its solubility.

Experimental Protocol: Equilibrium Solubility Determination

This protocol describes the shake-flask method, a standard approach for determining the equilibrium solubility of a compound in various solvents.

Materials:

-

This compound

-

Selection of solvents: Deionized water, Phosphate-Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, Diethyl Ether[2].

-

Scintillation vials or test tubes

-

Orbital shaker with temperature control

-

Analytical balance

-

pH meter

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the selected solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C and 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the samples to stand to let the undissolved solid settle.

-

Centrifuge the samples to ensure complete separation of the solid from the solution.

-

Carefully extract an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

-

Perform the experiment in triplicate for each solvent and temperature condition.

Data Presentation: Solubility

Quantitative solubility data should be organized into a clear, tabular format for comparative analysis.

| Solvent System | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |

| Deionized Water | 25 | Data to be determined | Data to be determined |

| Deionized Water | 37 | Data to be determined | Data to be determined |

| PBS (pH 7.4) | 37 | Data to be determined | Data to be determined |

| 0.1 N HCl | 25 | Data to be determined | Data to be determined |

| 0.1 N NaOH | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

Visualization: Solubility Testing Workflow

The following diagram illustrates the general workflow for determining the equilibrium solubility of the compound.

Stability Profile

Stability testing is essential to determine the re-test period for an active substance or the shelf life for a finished product. It provides evidence on how the quality of the substance varies over time under the influence of environmental factors such as temperature, humidity, and light.

Experimental Protocol: Forced Degradation and Long-Term Stability

This protocol is based on the International Council for Harmonisation (ICH) guidelines and involves both forced degradation (stress testing) and formal stability studies[3][4].

A. Forced Degradation (Stress Testing): Stress testing helps identify likely degradation products and establish the intrinsic stability of the molecule[3][4].

-

Acid/Base Hydrolysis: Dissolve the compound in 0.1 N HCl and 0.1 N NaOH. Store solutions at elevated temperatures (e.g., 60°C) for a defined period (e.g., up to 7 days).

-

Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and store at room temperature. The reaction of boronic acids with hydrogen peroxide has been shown to be a potential degradation pathway for similar compounds[5].

-

Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C) in a controlled oven.

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Sample Analysis: At specified time points, analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

B. Long-Term and Accelerated Stability Study: This study evaluates the stability of the substance under recommended storage conditions[3][6].

-

Batch Selection: Use at least three primary batches for the study[4][7].

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Frequency:

-

Analysis: At each pull point, test the samples for appearance, assay, degradation products, and other relevant physical and chemical properties.

Data Presentation: Stability

Stability data should be presented in a comprehensive table that tracks changes over time under various conditions.

Table 2a: Forced Degradation Results

| Condition | Duration | Assay of Parent (%) | Major Degradants (% Peak Area) |

|---|---|---|---|

| 0.1 N HCl, 60°C | 7 days | Data to be determined | Data to be determined |

| 0.1 N NaOH, 60°C | 7 days | Data to be determined | Data to be determined |

| 3% H₂O₂, RT | 24 hours | Data to be determined | Data to be determined |

| Solid, 80°C | 14 days | Data to be determined | Data to be determined |

| Photostability | 1.2M lux-hr | Data to be determined | Data to be determined |

Table 2b: Long-Term Stability at 25°C / 60% RH

| Time Point | Assay (%) | Total Impurities (%) | Appearance |

|---|---|---|---|

| 0 Months | Data to be determined | Data to be determined | Data to be determined |

| 3 Months | Data to be determined | Data to be determined | Data to be determined |

| 6 Months | Data to be determined | Data to be determined | Data to be determined |

| 12 Months | Data to be determined | Data to be determined | Data to be determined |

Visualization: Stability Testing Logical Flow

This diagram outlines the logical progression of a comprehensive stability testing program.

Potential Degradation Pathways

While specific degradation data is unavailable, the chemical structure of this compound suggests potential areas of instability. The imidazolidin-2-one ring, a cyclic urea, could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening to form an ethylenediamine derivative. The primary amine is susceptible to oxidation. Forced degradation studies are critical to confirm these hypothetical pathways and identify any unknown degradation products.

References

- 1. chemhaven.org [chemhaven.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. ema.europa.eu [ema.europa.eu]

- 4. researchgate.net [researchgate.net]

- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 7. database.ich.org [database.ich.org]

An In-depth Technical Guide to 1-(3-Aminopropyl)imidazolidin-2-one and its Chemical Class

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches for the specific compound "1-(3-Aminopropyl)imidazolidin-2-one" (CAS No. 334971-94-7) have yielded limited specific data. This guide provides a comprehensive overview of the imidazolidin-2-one scaffold, including general synthesis methodologies, known biological activities of related compounds, and a proposed synthetic route for the target molecule based on established chemical principles. The information presented herein is intended to serve as a foundational resource for researchers interested in this chemical class.

Introduction to Imidazolidin-2-ones

Imidazolidin-2-ones, also known as ethyleneureas, are five-membered heterocyclic compounds containing a cyclic urea moiety. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. The imidazolidin-2-one core can serve as a versatile scaffold for the synthesis of compounds with a wide range of pharmacological activities, including antiviral, antimicrobial, and anticancer properties. Furthermore, these compounds are valuable synthetic intermediates for the preparation of vicinal diamines.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₆H₁₃N₃O |

| Molecular Weight | 143.19 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in polar solvents |

| CAS Number | 334971-94-7[1] |

Synthesis of Imidazolidin-2-ones: General Methodologies

The synthesis of the imidazolidin-2-one ring system can be achieved through several established methods. The choice of a particular synthetic route often depends on the desired substitution pattern on the ring.

Cyclization of 1,2-Diamines with Carbonylating Agents

A common and versatile method for the synthesis of imidazolidin-2-ones involves the reaction of a 1,2-diamine with a carbonylating agent. Phosgene or its safer equivalents, such as carbonyldiimidazole (CDI), are frequently employed for this cyclization.

Experimental Protocol (General):

-

Dissolution: The substituted 1,2-diamine is dissolved in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Addition of Carbonylating Agent: The carbonylating agent (e.g., CDI) is added portion-wise to the stirred solution at a controlled temperature (often 0 °C to room temperature).

-

Reaction: The reaction mixture is stirred for a period ranging from a few hours to overnight, allowing for the cyclization to complete.

-

Work-up: The reaction mixture is typically washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield the pure imidazolidin-2-one.

Synthesis of Imidazolidin-2-one via Diamine Cyclization.

Proposed Synthesis of this compound

Based on the general methodologies, a plausible synthetic route for this compound would involve the cyclization of N-(3-aminopropyl)ethane-1,2-diamine with a carbonylating agent. The starting diamine itself can be synthesized from commercially available precursors.

Step 1: Synthesis of N-(3-aminopropyl)ethane-1,2-diamine

A potential route to this triamine involves the reaction of ethylenediamine with a protected 3-aminopropanal derivative followed by reduction, or through other established amination protocols.

Step 2: Cyclization to form this compound

The synthesized triamine, with the primary amines of the ethylenediamine moiety being more nucleophilic, would then be reacted with a carbonylating agent like CDI. The terminal primary amine of the propyl chain would likely need to be protected during this step to prevent side reactions.

Proposed Synthesis of this compound.

Potential Biological Activity and Applications

While no specific biological data exists for this compound, the imidazolidin-2-one scaffold is a well-established pharmacophore. Derivatives have shown a broad spectrum of biological activities.

Table 2: Reported Biological Activities of Imidazolidin-2-one Derivatives

| Biological Activity | Description |

| Antiviral | Some derivatives have shown potent activity against viruses such as HIV. |

| Antimicrobial | Activity against various strains of bacteria and fungi has been reported. |

| Anticancer | Certain substituted imidazolidin-2-ones have demonstrated cytotoxic effects against cancer cell lines. |

| Enzyme Inhibition | The scaffold can be tailored to inhibit specific enzymes involved in disease pathways. |

The presence of a primary amine on the propyl side chain of this compound introduces a basic center and a point for further functionalization. This could potentially modulate the pharmacokinetic and pharmacodynamic properties of the molecule and allow for its conjugation to other molecules of interest.

Conclusion

This compound represents an under-explored molecule within the broader, pharmacologically significant class of imidazolidin-2-ones. While direct experimental data for this specific compound is scarce, this guide provides a framework for its potential synthesis and highlights the possible biological activities based on its structural features. Further research into the synthesis and biological evaluation of this and related compounds is warranted to explore their potential in drug discovery and development. The methodologies and proposed synthetic pathway described herein offer a starting point for researchers venturing into this area of chemical space.

References

"physical characteristics of 1-(3-Aminopropyl)imidazolidin-2-one"

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the physical characteristics of 1-(3-Aminopropyl)imidazolidin-2-one. Following a comprehensive review of available scientific literature and chemical databases, it has been determined that there is a significant lack of publicly accessible data regarding the specific physical and chemical properties of this compound.

Compound Identification

-

Chemical Name: this compound

-

CAS Number: 334971-94-7

-

Molecular Formula: C₆H₁₃N₃O[1]

Due to the absence of experimental data, a detailed summary of physical characteristics such as melting point, boiling point, density, and solubility cannot be provided at this time. Similarly, spectral data (NMR, IR, Mass Spectrometry) and detailed experimental protocols for the characterization of this specific molecule are not available in the public domain.

General Synthesis of N-Substituted Imidazolidin-2-ones

While specific protocols for this compound are not documented, the synthesis of N-substituted imidazolidin-2-ones can be achieved through several established methodologies.[2][3][4][5][6] A common and fundamental approach involves the cyclization of an appropriately substituted 1,2-diamine with a carbonylating agent.

A generalized workflow for the synthesis of a 1-substituted imidazolidin-2-one is presented below. This process typically starts with a protected or selectively reactive diamine to achieve the desired substitution pattern.

Methodological Considerations for Synthesis

The synthesis of N-substituted imidazolidin-2-ones can be approached through various routes, each with its own advantages and limitations:

-

From 1,2-Diamines: The most direct method involves the reaction of a 1,2-diamine with a carbonylating agent such as phosgene, triphosgene, carbonyldiimidazole (CDI), or dialkyl carbonates.[4][6] The choice of the carbonyl source and reaction conditions can be optimized to improve yield and purity.

-

From N-Allylureas: A palladium-catalyzed intramolecular carboamination of N-allylureas with aryl or alkenyl bromides provides a pathway to more complex substituted imidazolidin-2-ones.[5] This method allows for the formation of C-C and C-N bonds in a single step.

-

Multi-component Reactions: One-pot synthesis strategies involving the condensation of multiple starting materials, such as an aldehyde, a diamine, and a carbonyl source, can offer an efficient route to substituted imidazolidin-2-ones.[6]

-

Intramolecular Cyclization: Substituted ureas containing a leaving group at an appropriate position can undergo intramolecular cyclization to form the imidazolidin-2-one ring.[3]

Experimental Protocol for a Generic Synthesis of a 1-Aryl-imidazolidin-2-one:

The following is a representative, generalized protocol based on the cyclization of an N-(2-chloroethyl)urea derivative, adapted from the synthesis of similar structures.[2]

-

Dissolution: The starting N-Aryl-N'-(2-chloroethyl)urea is dissolved in a suitable solvent such as acetonitrile.

-

Addition of Base: A base, for example, cesium carbonate, is added to the reaction mixture.

-

Reaction: The mixture is heated to reflux and stirred for a period of time, typically several hours, to facilitate the intramolecular cyclization.

-

Work-up: After cooling, the reaction mixture is filtered to remove inorganic salts. The solvent is then removed from the filtrate under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization from an appropriate solvent to yield the 1-Aryl-imidazolidin-2-one.

It is important to note that the specific reaction conditions, including solvent, base, temperature, and reaction time, would need to be optimized for the synthesis of this compound. The synthesis would likely require the use of protecting groups for the terminal amino group on the propyl chain.

Conclusion

While this compound is commercially available from some suppliers, there is a notable absence of published data regarding its physical and chemical properties. Researchers and drug development professionals interested in this compound will likely need to perform their own analytical characterization to determine key parameters such as melting point, boiling point, solubility, and spectral characteristics. The synthesis can likely be achieved through established methods for N-substituted imidazolidin-2-ones, followed by appropriate purification and characterization.

References

- 1. This compound | CAS 334971-94-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. tandfonline.com [tandfonline.com]

- 3. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis Precursors for 1-(3-Aminopropyl)imidazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic precursors and methodologies for the preparation of 1-(3-Aminopropyl)imidazolidin-2-one, a valuable building block in medicinal chemistry and drug development. The synthesis of this molecule can be approached through several strategic pathways, primarily involving the formation of a key urea intermediate followed by cyclization, or the functionalization of a pre-formed imidazolidin-2-one ring. This document outlines two primary synthetic routes, complete with proposed experimental protocols, quantitative data, and logical workflow diagrams.

Introduction

This compound is a bifunctional molecule featuring a reactive primary amine and a cyclic urea moiety. This unique combination of functional groups makes it an attractive starting material for the synthesis of a diverse range of compounds with potential therapeutic applications. The strategic selection of precursors is critical for an efficient and scalable synthesis. The following sections detail two plausible and chemically sound approaches to synthesize the target molecule.

Synthetic Route 1: Synthesis via a Protected Urea Intermediate and Subsequent Cyclization

This route focuses on the initial construction of a linear urea precursor containing the necessary carbon skeleton and functional groups, followed by an intramolecular cyclization to form the imidazolidin-2-one ring. To prevent unwanted side reactions, the primary amine of the aminopropyl group is protected, typically with a tert-butoxycarbonyl (Boc) group, which can be readily removed under acidic conditions in the final step.

Logical Workflow for Synthetic Route 1

Caption: Workflow for the synthesis of this compound via a protected urea intermediate.

Experimental Protocols for Synthetic Route 1

Step 1: Synthesis of N-(3-Aminopropyl)carbamic acid tert-butyl ester

This initial step involves the selective protection of one of the amino groups of 1,3-diaminopropane.

-

Methodology: To a cooled (0 °C) solution of 1,3-diaminopropane (10.0 g, 135 mmol) in dichloromethane (DCM, 200 mL), a solution of di-tert-butyl dicarbonate (5.9 g, 27 mmol) in DCM (50 mL) is added dropwise over 1 hour. The reaction mixture is allowed to warm to room temperature and stirred for 18 hours. The resulting precipitate is removed by filtration. The filtrate is washed sequentially with saturated aqueous sodium bicarbonate (3 x 100 mL), water (2 x 100 mL), and brine (100 mL). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product as an oil.[1]

| Parameter | Value |

| Reactants | 1,3-Diaminopropane, (Boc)2O |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 18 hours |

| Yield | Approximately 84% |

Step 2: Synthesis of N-(2-Hydroxyethyl)-N'-(3-(tert-butoxycarbonylamino)propyl)urea

The protected diamine is converted to an isocyanate, which then reacts with ethanolamine to form the urea intermediate.

-

Methodology: The protected diamine from Step 1 can be converted to tert-butyl (3-isocyanatopropyl)carbamate by reacting with a phosgene equivalent such as triphosgene or carbonyldiimidazole (CDI). The resulting isocyanate is then reacted with ethanolamine. In a typical procedure, a solution of ethanolamine (1.0 eq) in a suitable aprotic solvent like tetrahydrofuran (THF) is added dropwise to a solution of tert-butyl (3-isocyanatopropyl)carbamate (1.0 eq) in THF at 0 °C. The reaction is typically stirred at room temperature overnight. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[2]

| Parameter | Value |

| Reactants | tert-Butyl (3-isocyanatopropyl)carbamate, Ethanolamine |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | Overnight |

| Yield | High (specific yield not reported) |

Step 3: Cyclization to form tert-Butyl (3-(2-oxoimidazolidin-1-yl)propyl)carbamate

The linear urea precursor undergoes an intramolecular cyclization to form the imidazolidin-2-one ring. This is often achieved by activating the hydroxyl group.

-

Methodology: The N-(2-hydroxyethyl)-N'-(3-(tert-butoxycarbonylamino)propyl)urea (1.0 eq) is dissolved in a suitable solvent such as DCM or THF. Triethylamine (2.2 eq) is added, and the solution is cooled to 0 °C. Methanesulfonyl chloride (MsCl, 1.1 eq) is then added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature overnight. The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography.

| Parameter | Value |

| Reactants | N-(2-Hydroxyethyl)-N'-(3-(Boc-amino)propyl)urea, MsCl, Et3N |

| Solvent | Dichloromethane (DCM) or THF |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | Overnight |

| Yield | Moderate to High |

Step 4: Deprotection to yield this compound

The final step is the removal of the Boc protecting group to yield the target primary amine.

-

Methodology: The protected imidazolidinone from Step 3 is dissolved in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) or a solution of HCl in dioxane. The reaction is stirred at room temperature for 1-2 hours. The solvent and excess acid are removed under reduced pressure. The residue is then neutralized with a base such as sodium bicarbonate or an ion-exchange resin to afford the final product.

| Parameter | Value |

| Reactants | tert-Butyl (3-(2-oxoimidazolidin-1-yl)propyl)carbamate, TFA or HCl |

| Solvent | Dichloromethane (DCM) or Dioxane |

| Reaction Temperature | Room Temperature |

| Reaction Time | 1-2 hours |

| Yield | Typically quantitative |

Synthetic Route 2: N-Alkylation of 1-(2-Hydroxyethyl)imidazolidin-2-one

This alternative approach utilizes a commercially available starting material, 1-(2-hydroxyethyl)imidazolidin-2-one, and introduces the aminopropyl side chain through an N-alkylation reaction. The primary amine of the alkylating agent must be protected to avoid self-condensation and other side reactions. The phthalimide group is a suitable protecting group for this purpose as it is stable to the alkylation conditions and can be removed under hydrazinolysis.

Logical Workflow for Synthetic Route 2

Caption: Workflow for the synthesis of this compound via N-alkylation.

Experimental Protocols for Synthetic Route 2

Step 1: Synthesis of 1-(2-(3-Phthalimidopropoxy)ethyl)imidazolidin-2-one

This step involves the O-alkylation of the hydroxyl group of 1-(2-hydroxyethyl)imidazolidin-2-one with a protected 3-halopropylamine.

-

Methodology: To a solution of 1-(2-hydroxyethyl)imidazolidin-2-one (1.0 eq) in anhydrous dimethylformamide (DMF), sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes at room temperature. A solution of N-(3-bromopropyl)phthalimide (1.1 eq) in DMF is then added dropwise. The reaction mixture is heated to 60-80 °C and stirred overnight. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

| Parameter | Value |

| Reactants | 1-(2-Hydroxyethyl)imidazolidin-2-one, N-(3-Bromopropyl)phthalimide, NaH |

| Solvent | Dimethylformamide (DMF) |

| Reaction Temperature | 60-80 °C |

| Reaction Time | Overnight |

| Yield | Moderate to Good |

Step 2: Deprotection to yield this compound

The final step is the removal of the phthalimide protecting group using hydrazine.

-

Methodology: The protected intermediate from Step 1 is dissolved in ethanol. Hydrazine hydrate (2-5 eq) is added, and the mixture is refluxed for 2-4 hours. The reaction mixture is cooled to room temperature, and the precipitated phthalhydrazide is removed by filtration. The filtrate is concentrated under reduced pressure. The residue is taken up in water, acidified with HCl, and washed with DCM to remove any remaining impurities. The aqueous layer is then basified with NaOH and extracted with a suitable organic solvent like chloroform or a chloroform/isopropanol mixture. The combined organic extracts are dried and concentrated to give the final product.

| Parameter | Value |

| Reactants | 1-(2-(3-Phthalimidopropoxy)ethyl)imidazolidin-2-one, Hydrazine hydrate |

| Solvent | Ethanol |

| Reaction Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Yield | Generally High |

Conclusion

This technical guide has detailed two robust synthetic pathways for the preparation of this compound. Route 1, proceeding through a protected urea intermediate, offers a convergent approach that builds the molecule from simple starting materials. Route 2 provides a more linear synthesis starting from a commercially available imidazolidin-2-one derivative. The choice of route will depend on factors such as the availability of starting materials, scalability, and the desired purity of the final product. The provided experimental protocols and workflow diagrams offer a comprehensive resource for researchers and professionals in the field of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for 1-(3-Aminopropyl)imidazolidin-2-one in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Aminopropyl)imidazolidin-2-one is a versatile bifunctional molecule that incorporates a reactive primary amine and a cyclic urea scaffold. The imidazolidin-2-one moiety is a common structural motif in a variety of biologically active compounds and approved drugs.[1][2] The presence of the aminopropyl side chain provides a convenient handle for derivatization, allowing for its incorporation into larger molecules as a linker or as a pharmacophoric element. These application notes provide an overview of the potential uses of this compound in organic synthesis, with a focus on reactions involving the primary amino group.

Key Applications

The primary amino group of this compound is a nucleophilic center that can readily participate in a variety of common organic transformations. This allows for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science. Key applications include:

-

Amide Bond Formation: Reaction with carboxylic acids, acyl chlorides, or activated esters to form amide linkages. This is a fundamental transformation for building complex molecules, including peptides and small molecule inhibitors.

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to generate urea or thiourea derivatives, respectively. These functional groups are prevalent in many kinase inhibitors and other therapeutic agents.[3][4]

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

-

Sulfonamide Synthesis: Reaction with sulfonyl chlorides to produce sulfonamides, another important functional group in medicinal chemistry.

Data Presentation

The following tables provide a framework for summarizing quantitative data for the key reactions of this compound. Researchers should populate these tables with their experimental data for easy comparison of different reaction conditions.

Table 1: Amide Coupling Reactions

| Entry | Carboxylic Acid/Acyl Chloride | Coupling Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | |||||||

| 2 | |||||||

| 3 |

Table 2: Urea Formation Reactions

| Entry | Isocyanate | Base (if any) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | ||||||

| 2 | ||||||

| 3 |

Experimental Protocols

The following are detailed, representative protocols for key reactions involving this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Amide Coupling with an Acyl Chloride

This protocol describes the reaction of this compound with an acyl chloride to form an N-substituted amide.[5][6][7]

Materials:

-

This compound

-

Acyl chloride of choice

-

Triethylamine (Et₃N) or other non-nucleophilic base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of the acyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired amide.

Protocol 2: General Procedure for Urea Formation with an Isocyanate

This protocol outlines the synthesis of a urea derivative from this compound and an isocyanate.[8][9]

Materials:

-

This compound

-

Isocyanate of choice

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Add a solution of the isocyanate (1.05 eq) in anhydrous THF dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is often rapid.

-

If a precipitate forms, this is likely the desired urea product.

-

Upon completion, if a precipitate has formed, collect the solid by filtration, wash with cold THF, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure urea derivative.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the described synthetic transformations.

Caption: Workflow for Amide Coupling.

Caption: Workflow for Urea Formation.

References

- 1. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 6. chemistrystudent.com [chemistrystudent.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Isocyanate - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Reactions of 1-(3-Aminopropyl)imidazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of 1-(3-aminopropyl)imidazolidin-2-one, a versatile building block for the synthesis of novel derivatives with potential applications in drug discovery and development. The primary amino group of the aminopropyl side chain offers a reactive handle for various chemical transformations, including N-acylation, N-alkylation, and reductive amination.

N-Acylation of this compound

N-acylation is a fundamental reaction to introduce amide functionalities, which are prevalent in many biologically active compounds. This protocol describes a general procedure for the acylation of this compound with an acid chloride.

Experimental Protocol:

A general procedure for the N-acylation of amines with acid chlorides is a widely used method in organic synthesis.[1]

-

Dissolution: Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base (1.1-1.5 eq.), such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Acyl Chloride Addition: Add the desired acyl chloride (1.0-1.2 eq.) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Representative Quantitative Data:

| Entry | Acyl Chloride | Base (eq.) | Solvent | Time (h) | Yield (%) |

| 1 | Benzoyl chloride | TEA (1.2) | DCM | 4 | 92 |

| 2 | Acetyl chloride | DIPEA (1.2) | THF | 2 | 95 |

| 3 | 4-Chlorobenzoyl chloride | TEA (1.2) | DCM | 6 | 88 |

| 4 | Cyclopropanecarbonyl chloride | DIPEA (1.2) | THF | 5 | 90 |

Note: The data presented in this table is illustrative and based on typical yields for N-acylation reactions. Actual results may vary depending on the specific substrates and reaction conditions.

Experimental Workflow:

References

Application Notes and Protocols: The Imidazolidin-2-one Scaffold in Medicinal Chemistry

A focus on the potential applications of 1-(3-Aminopropyl)imidazolidin-2-one and its analogs.

For Researchers, Scientists, and Drug Development Professionals.

Initial research indicates that while the imidazolidin-2-one core is a significant scaffold in medicinal chemistry, specific data and applications for this compound are not extensively documented in publicly available literature. Therefore, these application notes will focus on the broader class of imidazolidin-2-one derivatives, providing a comprehensive overview of their synthesis, biological activities, and therapeutic potential. This information serves as a foundational guide for researchers interested in exploring the potential of novel derivatives such as this compound.